molecular formula C16H21N3O2 B2533341 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894005-11-9

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2533341
CAS No.: 894005-11-9
M. Wt: 287.363
InChI Key: NHHQSTXXMOAYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound with the molecular formula C16H21N3O2 and a molecular weight of 287.363 . It is not intended for human or veterinary use and is available for research purposes.

Scientific Research Applications

Stereochemical Studies and Saturated Heterocycles

Research into stereochemical aspects and the synthesis of saturated heterocycles involves the preparation of thiourea and urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and -l-cyclohexanols. These studies provide foundational knowledge for the development of compounds with specific configurations, critical for drug design and molecular interaction studies (F. Fülöp, G. Bernáth, & P. Sohår, 1985).

Synthesis of 2-Arylpyrrolidine-1-Carboxamides

A novel approach for synthesizing previously unknown 2-arylpyrrolidine-1-carboxamides, which involves acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas, has been reported. This synthesis method highlights the versatility of urea derivatives in facilitating the creation of compounds with potential biological activities (A. Smolobochkin et al., 2017).

Nature of Urea-Fluoride Interaction

Studies on the interaction between urea derivatives and fluoride ions have provided insights into hydrogen bonding and proton transfer mechanisms. These findings are significant for understanding the chemical behavior of urea derivatives in different environments, which is essential for their application in chemical sensors and molecular recognition systems (M. Boiocchi et al., 2004).

Corrosion Inhibition Performance

Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating the potential of these compounds in protecting metals against corrosion. This application is crucial for extending the lifespan of metal components in industrial settings (B. Mistry et al., 2011).

Complexation-Induced Unfolding of Heterocyclic Ureas

Research on the complexation-induced unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes has implications for the design of self-assembling materials. These studies contribute to the development of novel materials with tailored properties for specific applications (Perry S. Corbin et al., 2001).

Synthesis and Activity of PI3 Kinase Inhibitor Metabolites

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors showcases the application of urea derivatives in the development of therapeutic agents. This research demonstrates the potential of these compounds in targeting specific biological pathways for disease treatment (Zecheng Chen et al., 2010).

Safety and Hazards

The safety and hazards of 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea are not specified in the sources I found .

Properties

IUPAC Name

1-cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-8-2-1-3-9-14)18-16(21)17-12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQSTXXMOAYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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